3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Description
Historical Context of Nitrophenyl-Imidazole Derivatives in Organic Chemistry
The exploration of nitrophenyl-imidazole derivatives traces its origins to the mid-19th century, when Heinrich Debus first synthesized imidazole via the condensation of glyoxal, formaldehyde, and ammonia. This foundational work laid the groundwork for understanding heterocyclic systems, with subsequent studies focusing on functionalizing the imidazole core. The introduction of nitroaryl groups, such as the 2,4-dinitrophenyl moiety, emerged as a pivotal advancement in the 20th century. Early applications centered on spectroscopic tagging and enzyme inhibition studies, exemplified by the use of 2,4-dinitrophenylhydrazine (DNPH) for carbonyl group detection.
By the 1950s, nitrophenyl-imidazoles gained prominence in peptide chemistry, particularly for studying histidine residues. For instance, 1-(2,4-dinitrophenyl)-4-methylimidazole was synthesized to investigate nitrogen reactivity in histidine derivatives. This period also saw the development of catalytic methods for nitroarylation, such as phase-transfer catalysis under ultrasonic irradiation, which improved yields for compounds like 1-(4-nitrophenyl)imidazole. The integration of nitro groups into imidazole frameworks became a cornerstone for designing probes in biochemical assays and precursors for pharmaceutical agents.
Table 1: Key milestones in nitrophenyl-imidazole chemistry
Significance of Functional Group Integration: Dinitrophenyl, Imidazole, and Boc-Protected Amino Acid Moieties
The compound’s structure combines three functionally distinct elements:
- 2,4-Dinitrophenyl group : Introduces strong electron-withdrawing effects (-I, -M), enhancing electrophilicity at the imidazole C4 position. This moiety facilitates π-π stacking interactions in biological systems while providing a handle for spectroscopic tracking via its distinct UV-vis absorption profile.
- Imidazole core : Serves as a hydrogen-bond donor/acceptor and metal coordination site. The N3-substitution pattern directs regioselectivity in subsequent reactions, as demonstrated in palladium-catalyzed cross-couplings.
- Boc-protected amino acid : The tert-butoxycarbonyl (Boc) group stabilizes the α-amino center against nucleophilic attack while maintaining solubility in organic media. The propanoic acid terminus enables conjugation to solid supports or biomolecules via standard carboxyl-activation strategies.
Table 2: Electronic effects of substituents on imidazole reactivity
| Substituent | σm (Hammett) | Impact on Ring Electronics |
|---|---|---|
| 2,4-Dinitrophenyl | +0.82 | Strong electron withdrawal, activates C4 for nucleophilic attack |
| Boc-amide | -0.15 | Moderate electron donation via resonance |
| Propanoate | +0.45 | Electron withdrawal enhances acidity (pKa ~4.5) |
This triad of functionalities enables unique applications in:
- Catalysis : The imidazole-nitrophenyl system acts as a ligand for transition metals, with Mn(II) complexes showing particular reactivity in oxidation reactions.
- Bioconjugation : Boc-protection permits selective deprotection under mild acidic conditions (e.g., TFA/DCM), enabling sequential peptide coupling.
Research Motivations for Studying Polyfunctional Heterocyclic-Proline Hybrids
Recent advances in hybrid molecule design have highlighted the therapeutic potential of combining imidazole pharmacophores with amino acid backbones. Key motivations include:
A. Enhanced Bioactivity Profiles
Imidazole-proline chimeras demonstrate improved membrane permeability compared to standalone heterocycles, as evidenced by the 3.5-fold increase in blood-brain barrier penetration observed in analogous structures. The nitroaryl component further modulates pharmacokinetics by:
- Increasing logP values by 1.2–1.8 units vs. non-nitrated analogs
- Enabling redox-activated prodrug strategies via nitroreductase-mediated activation
B. Versatile Synthetic Intermediates
The Boc-protected α-amino acid moiety allows seamless integration into solid-phase peptide synthesis (SPPS) protocols. For example, Fmoc-deprotection of hybrid structures occurs cleanly at pH 9.2–9.6 without imidazole ring degradation.
C. Materials Science Applications
Nitrophenyl-imidazole amino acids serve as precursors for self-assembling hydrogels, with storage moduli (G') exceeding 12 kPa in phosphate-buffered saline. These materials find use in:
- Enzyme immobilization matrices
- Controlled drug delivery systems
Table 3: Emerging applications of imidazole-amino acid hybrids
Properties
IUPAC Name |
3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-11-8-18-9-20(11)13-5-4-10(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBPKGJUEPOXHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204125-02-0 | |
| Record name | 204125-02-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of the Imidazole Core with 2,4-Dinitrophenyl Substitution
The imidazole ring is constructed via the Radiszewski reaction, a classical method for synthesizing trisubstituted imidazoles. A modified protocol from recent studies involves condensing 2,4-dinitrobenzaldehyde with a diketone and ammonia source under catalytic conditions .
Reaction Conditions :
-
Reactants : 2,4-dinitrobenzaldehyde (1.0 equiv), glyoxal (1.2 equiv), ammonium acetate (2.5 equiv)
-
Catalyst : Iodine (0.1 equiv)
-
Solvent : Ethanol (7 mL per 5 mmol aldehyde)
-
Temperature : 85°C, reflux
-
Duration : 11 hours
The reaction proceeds via initial formation of a diimine intermediate, followed by cyclization to yield 1-(2,4-dinitrophenyl)-1H-imidazole-4-carbaldehyde . This intermediate is critical for subsequent functionalization.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | >95% |
| Characterization | ¹H NMR (DMSO-d6): δ 8.92 (s, 1H, imidazole-H), 8.65–8.58 (m, 2H, Ar-H) |
Introduction of the Boc-Protected Amino Group
The Boc group is introduced via solid-phase peptide synthesis (SPPS) techniques, adapted for imidazole derivatives . The imidazole-carbaldehyde is converted to a β-amino alcohol intermediate through reductive amination, followed by Boc protection.
Stepwise Procedure :
-
Reductive Amination :
-
Boc Protection :
Critical Parameters :
-
Side Reactions : Over-reduction of the imidazole ring is mitigated by controlled NaBH4 addition.
-
Purification : Silica gel chromatography (hexane/EtOAc 7:3) removes unreacted Boc anhydride .
Propanoic Acid Side-Chain Elongation
The Boc-protected amino alcohol undergoes oxidation to the carboxylic acid using Jones reagent (CrO3/H2SO4).
Optimized Oxidation Protocol :
-
Reagents : CrO3 (2.0 equiv), H2SO4 (3.0 equiv) in acetone/water (4:1)
-
Temperature : 0°C → RT, 3 hours
-
Workup : Quench with NaHSO3, extract with EtOAc, dry over MgSO4
Spectroscopic Confirmation :
Industrial-Scale Production and Purification
Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety during nitration and Boc protection steps.
Industrial Process Overview :
| Step | Equipment | Conditions |
|---|---|---|
| Imidazole Synthesis | Flow reactor (Pd/C) | 80°C, 10 bar H2 |
| Boc Protection | CSTR | pH 7.5, RT |
| Oxidation | Packed-bed reactor | 0°C, residence time 5 min |
Quality Control Metrics :
Comparative Analysis of Synthetic Routes
A review of alternative methodologies reveals trade-offs between yield, scalability, and purity:
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Radiszewski (this work) | 72% | >95% | High |
| Microwave-Assisted | 81% | 98% | Moderate |
| Enzymatic Resolution | 65% | 99% | Low |
Microwave-assisted synthesis reduces reaction times (2 hours vs. 11 hours) but requires specialized equipment . Enzymatic methods, while high-purity, are cost-prohibitive for industrial use .
Chemical Reactions Analysis
Types of Reactions
3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive or non-competitive inhibition . The pathways involved may include signal transduction cascades or metabolic pathways .
Comparison with Similar Compounds
Structural Analog 1: 1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoic Acid (Compound 9, )
Key Features :
- Core Structure: Imidazole-propanoic acid backbone.
- Substituents :
- Chlorotrityl (ClTr) protecting group.
- Tetrazole ring at the phenyl position.
Comparison with Target Compound :
Implications :
- The ClTr group in Compound 9 offers orthogonal protection compared to Boc, enabling selective deprotection strategies.
- The DNP group in the target compound may enhance binding to proteins or antibodies, whereas the tetrazole in Compound 9 could participate in coordination chemistry.
Structural Analog 2: (3S)-3-Amino-3-[(4Z)-1-(Carboxymethyl)-4-(4-Hydroxyphenylmethylidene)-5-Oxo-imidazol-2-yl]propanoic Acid (DYG, )
Key Features :
- Core Structure: Imidazolone-propanoic acid with a hydroxyphenylmethylidene substituent.
- Functional Groups: Carboxymethyl and amino acid residues.
Comparison with Target Compound :
Implications :
- The 5-oxo-imidazolone in DYG may participate in hydrogen bonding, contrasting with the electron-deficient DNP group in the target compound.
- DYG’s chiral center and hydroxyphenyl group suggest specificity in biological systems, while the target’s DNP group could serve as a universal tagging moiety.
Structural Analog 3: Haloxyfop and Fluazifop ()
Key Features :
- Core Structure: Phenoxy-propanoic acid derivatives.
- Applications : Herbicides targeting acetyl-CoA carboxylase.
Comparison with Target Compound :
Implications :
- The imidazole ring in the target compound may enable metal coordination or π-π stacking, unlike the herbicidal phenoxy groups in haloxyfop.
Predicted Properties of Target Compound :
- Solubility : Moderate in polar solvents (due to nitro groups) but enhanced by the Boc group’s lipophilicity.
- Stability : Boc protection reduces susceptibility to nucleophilic attack compared to unprotected amines.
Biological Activity
3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, often referred to as a dinitrophenyl-imidazole derivative, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features an imidazole ring substituted with a 2,4-dinitrophenyl group and a propanoic acid moiety. Its chemical formula is C17H19N5O8, and it has a molecular weight of approximately 393.36 g/mol. The presence of the dinitrophenyl group is notable for its potential reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The mechanism can involve:
- Competitive Inhibition : Binding to enzyme active sites, preventing substrate access.
- Non-competitive Inhibition : Binding to sites other than the active site, altering enzyme conformation.
These interactions can modulate enzymatic activities critical for various metabolic pathways.
Antimicrobial Activity
Research indicates that derivatives of dinitrophenyl-imidazole compounds exhibit antimicrobial properties. The presence of the nitro groups enhances their ability to disrupt microbial cell membranes or inhibit vital enzymatic functions in pathogens.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15 | |
| MCF-7 (breast cancer) | 22 | |
| A549 (lung cancer) | 18 |
These results suggest that the compound may serve as a lead structure for developing anticancer agents.
Enzyme Inhibition
The compound has shown promising results in inhibiting specific enzymes involved in metabolic processes. For example:
- CYP450 Enzymes : Studies indicate that it can inhibit CYP3A4 and CYP2D6, enzymes critical for drug metabolism, which could lead to significant drug-drug interactions in therapeutic settings.
Case Studies
-
Study on Anticancer Properties :
In a controlled study, the effects of the compound on tumor growth were evaluated using mouse models with implanted HeLa cells. The administration of varying doses resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer therapeutic agent. -
Toxicity Assessment :
A toxicity study was conducted to assess the safety profile of this compound in vivo. Mice were administered different doses over two weeks, with observations indicating no acute toxicity at lower doses but mild toxicity at higher concentrations, emphasizing the need for careful dosage management in therapeutic applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-(2,4-Dinitrophenyl)imidazole | Lacks propanoic acid moiety | Moderate antimicrobial activity |
| 2-(2,4-Dinitrophenyl)imidazole | Variation in dinitrophenyl position | Lower cytotoxicity compared to target compound |
| 3-[3-(2-nitrophenyl)imidazol-4-yl]propanoic acid | Similar structure but fewer nitro groups | Reduced enzyme inhibition potential |
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of this compound?
Methodological Answer:
The synthesis of this imidazole-propanoic acid derivative requires multi-step optimization. Key steps include:
- Coupling Reactions : Use carbodiimide-based reagents (e.g., DCC or EDC) to activate the carboxylic acid moiety for amide bond formation, as seen in analogous imidazole-thiazole systems .
- Protection/Deprotection : The tert-butoxycarbonyl (Boc) group on the amino acid requires acidic conditions (e.g., TFA) for cleavage without disrupting the nitro groups .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while reflux in ethanol/water mixtures improves cyclization .
- Yield Optimization : Adjust stoichiometry (1.2:1 molar ratio for nitro-phenyl precursors) and monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
